molecular formula C11H18N2O2 B8458509 N-(5-t-butyl-3-isoxazolyl)isobutyramide

N-(5-t-butyl-3-isoxazolyl)isobutyramide

Cat. No.: B8458509
M. Wt: 210.27 g/mol
InChI Key: SIPKOMRKJGMRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-t-butyl-3-isoxazolyl)isobutyramide is a synthetic amide derivative characterized by a substituted isoxazole ring. Its structure includes a bulky t-butyl group at the 5-position of the isoxazole moiety and an isobutyramide functional group at the 3-position.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylpropanamide

InChI

InChI=1S/C11H18N2O2/c1-7(2)10(14)12-9-6-8(15-13-9)11(3,4)5/h6-7H,1-5H3,(H,12,13,14)

InChI Key

SIPKOMRKJGMRLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on aliphatic amides, such as N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6) , which are volatile compounds emitted by Bactrocera tryonimales . While these share the isobutyramide functional group with the target compound, critical structural differences exist:

Property N-(5-t-butyl-3-isoxazolyl)isobutyramide N-(2-methylbutyl)isobutyramide (C5) N-(3-methylbutyl)isobutyramide (C6)
Core Structure Isoxazole ring with t-butyl substituent Linear aliphatic chain Linear aliphatic chain
Substituent Position 5-t-butyl, 3-isobutyramide 2-methylbutyl 3-methylbutyl
Volatility Likely low (bulky substituents) Moderate (evidenced by insect emissions) Moderate (evidenced by insect emissions)
Biological Context Synthetic applications (hypothesized) Insect pheromone component Insect pheromone component

Key Findings from :

  • C5 and C6 constituted ~10% of the volatile blend in Bactrocera tryonimales, with abundances varying between young and old colonies .
  • The position of the methyl group (2- vs.

Implications for this compound:

Volatility : The bulky t-butyl group and aromatic isoxazole ring likely reduce volatility compared to aliphatic analogs like C5/C2. This could make it less suitable as a volatile semiochemical but more stable in synthetic applications.

Bioactivity : The isoxazole ring may enable interactions with enzymatic targets (e.g., kinase inhibition), diverging from the pheromone role of C5/C3.

Stereochemical Effects : The t-butyl group’s steric bulk could hinder metabolic degradation, enhancing persistence in agrochemical formulations.

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